![molecular formula C9H8O B026632 3-Vinylbenzaldehyde CAS No. 19955-99-8](/img/structure/B26632.png)
3-Vinylbenzaldehyde
Overview
Description
3-Vinylbenzaldehyde (3-VBAL) contains a vinyl group bonded to the aromatic ring of benzaldehyde . It’s often used in pulsed plasma polymerization .
Synthesis Analysis
3-Vinylbenzaldehyde can be synthesized from 3-Bromobenzaldehyde and Pinacol vinylboronate . The reaction mixture is concentrated under reduced pressure and the residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular formula of 3-Vinylbenzaldehyde is C9H8O . The InChI representation isInChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2
. The Canonical SMILES representation is C=CC1=CC(=CC=C1)C=O
. Physical And Chemical Properties Analysis
The molecular weight of 3-Vinylbenzaldehyde is 132.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 17.1 Ų . The complexity of the molecule is 129 .Scientific Research Applications
Preparation of 2-(3-vinylphenyl)-1,3-dioxolane
3-Vinylbenzaldehyde can be used in the preparation of 2-(3-vinylphenyl)-1,3-dioxolane . This compound can be used in various chemical reactions and has potential applications in the synthesis of complex organic molecules .
Synthesis of Various Substituted Imines
Another application of 3-Vinylbenzaldehyde is in the synthesis of various substituted imines . Imines are important in organic chemistry and biochemistry, and they are involved in many reactions. They are used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Monomer Bearing a 2,4,5-Triphenylimidazole Moiety
3-Vinylbenzaldehyde can also be used in the preparation of a monomer bearing a 2,4,5-triphenylimidazole moiety . This monomer can be used in the production of polymers with potential applications in various fields such as materials science .
Poly (3-vinylbenzaldehyde-co-dimethylacrylamide) Copolymers
Another interesting application of 3-Vinylbenzaldehyde is in the preparation of poly (3-vinylbenzaldehyde-co-dimethylacrylamide) (PVBA-co-PDMA) copolymers . These copolymers can have various applications in the field of polymer science .
Synthesis of Indanones
3-Vinylbenzaldehyde can be used in the synthesis of indanones under metal- and additive-free conditions . Indanones are important intermediates in organic synthesis and are used in the synthesis of various pharmaceuticals .
Pulsed Plasma Polymerization
3-Vinylbenzaldehyde can be used in pulsed plasma polymerization . This process can be used to create thin films of polymers on surfaces, which can have applications in various fields such as electronics, optics, and biomedicine .
Safety And Hazards
properties
IUPAC Name |
3-ethenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOVPRCMWIZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275415 | |
Record name | 3-Vinylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylbenzaldehyde | |
CAS RN |
19955-99-8 | |
Record name | 3-Vinylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Vinylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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